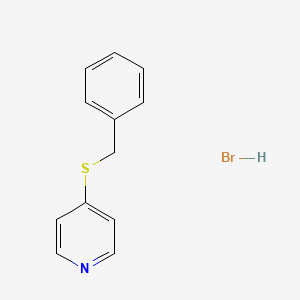![molecular formula C26H30N2O2S B14438214 1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea CAS No. 76289-21-9](/img/structure/B14438214.png)
1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by its complex structure, which includes benzyl and methoxyphenyl groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of benzyl isothiocyanate with 1,2-bis(4-methoxyphenyl)butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl positions, often using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with DNA replication or protein synthesis in cancer cells.
類似化合物との比較
Similar Compounds
- 1-Benzyl-3-(4-methoxyphenyl)thiourea
- 4-Benzyloxy-3-methoxybenzaldehyde
Uniqueness
Compared to similar compounds, 1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea stands out due to its unique structural features, which contribute to its distinct chemical and biological properties
特性
CAS番号 |
76289-21-9 |
|---|---|
分子式 |
C26H30N2O2S |
分子量 |
434.6 g/mol |
IUPAC名 |
1-benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea |
InChI |
InChI=1S/C26H30N2O2S/c1-4-24(20-10-14-22(29-2)15-11-20)25(21-12-16-23(30-3)17-13-21)28-26(31)27-18-19-8-6-5-7-9-19/h5-17,24-25H,4,18H2,1-3H3,(H2,27,28,31) |
InChIキー |
JKDLZWZJEGVJJP-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NC(=S)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
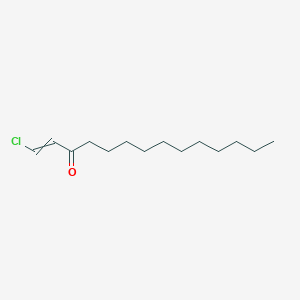
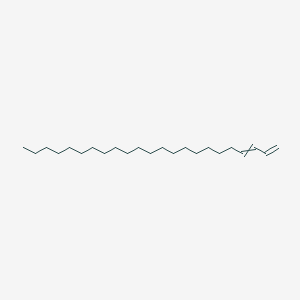
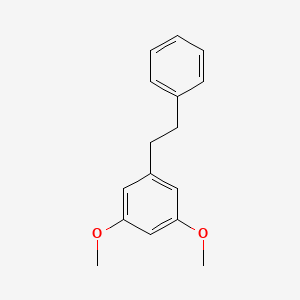

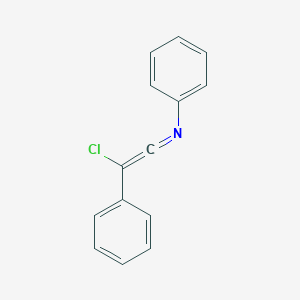
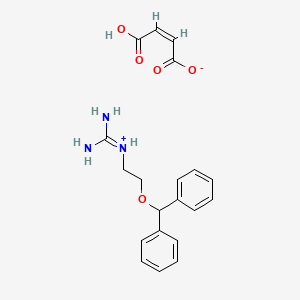
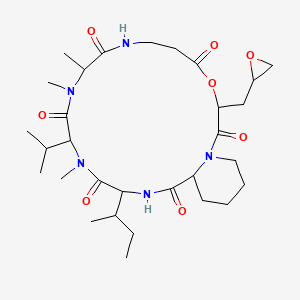
![Silanol, dimethyl[tris(trimethylsilyl)methyl]-](/img/structure/B14438161.png)
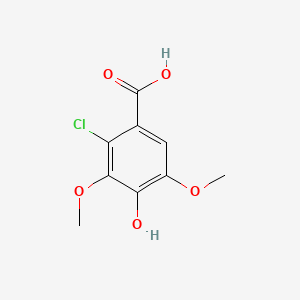
![L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl-](/img/structure/B14438199.png)

